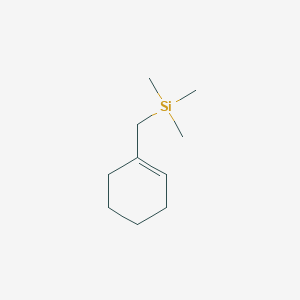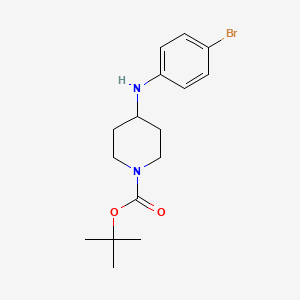
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidine ring. This compound is often used in the preparation of more complex molecules, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, also known as 1-BOC-4-(4-bromo-phenylamino)-piperidine, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is used for pain management .
Mode of Action
The compound, this compound, is an N-protected derivative of 4-anilinopiperidine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . The conversion process involves the interaction of the compound with other chemicals, leading to the formation of fentanyl, a potent opioid.
Biochemical Pathways
This compound is involved in the synthesis pathways of fentanyl and its analogues . These pathways involve the use of specific precursor chemicals, and the compound serves as an important intermediate in these processes .
Pharmacokinetics
The compounds it helps produce, such as fentanyl, are known to have high bioavailability and rapid onset of action .
Result of Action
As an intermediate in the production of fentanyl and its analogues, this compound contributes to the potent analgesic effects of these drugs . Fentanyl, for instance, binds to the body’s opioid receptors, leading to a decrease in the perception of pain .
Action Environment
The action of this compound is influenced by various environmental factors during its synthesis process. The quality of the raw materials, the conditions of the reaction, and the precision of the synthetic steps can all impact the efficacy and stability of the final product . Furthermore, the compound is heavily regulated in many jurisdictions due to its use in the production of controlled substances .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of fentanyl, where it acts as an intermediate . The compound’s interactions with enzymes such as piperidine carboxylase facilitate the formation of the desired end products. These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the catalysis of specific biochemical reactions.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, in the synthesis of fentanyl analogues, the compound binds to and modifies the activity of enzymes involved in the synthetic pathway . These interactions can result in changes in gene expression, further influencing the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, in the synthesis of fentanyl analogues, the compound interacts with enzymes involved in the formation of the final product, thereby affecting the overall metabolic process . These interactions can lead to changes in metabolite levels and the efficiency of the synthetic pathway.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters . These factors determine its bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions are essential for the compound’s role in biochemical reactions and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 4-bromoaniline. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted piperidines
- Carboxylic acids
- Various functionalized derivatives depending on the specific reactions performed.
Scientific Research Applications
Chemistry: tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to create analogs of therapeutic agents, particularly those targeting the central nervous system. It serves as a precursor in the synthesis of compounds with potential analgesic and anesthetic properties .
Industry: The compound is also used in the production of specialty chemicals and materials, where its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromomethyl)piperidine-1-carboxylate
Uniqueness: The presence of the 4-bromophenyl group in tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate distinguishes it from other similar compounds. This bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRNXMZSKCKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458909 | |
| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443998-65-0 | |
| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


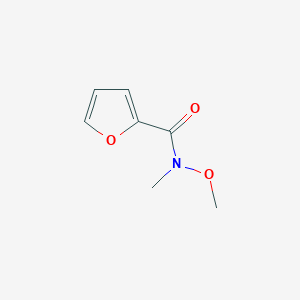


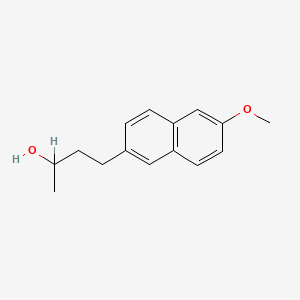
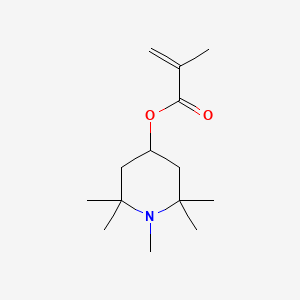


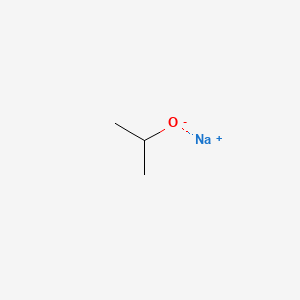
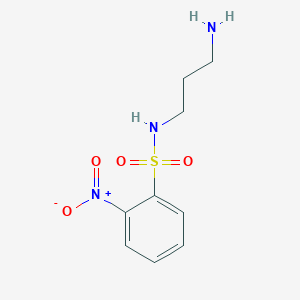

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
